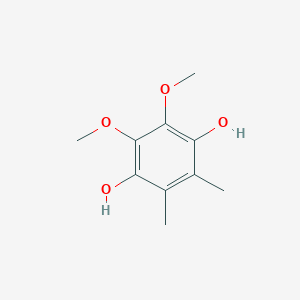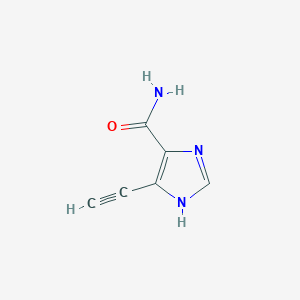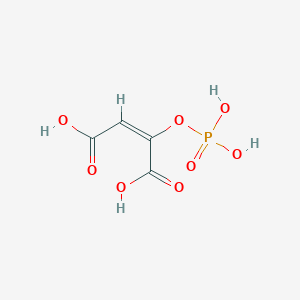
Elaidic acid ethyl ester
Overview
Description
Elaidic acid ethyl ester, also known as ethyl oleate, is an organic compound with the molecular formula C20H38O2. It is a fatty acid ester formed by the esterification of oleic acid and ethanol. This compound is commonly found in various natural oils and fats and is widely used in different industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Elaidic Acid Ethyl Ester, also known as 9-Octadecenoic acid, ethyl ester, Ethyl elaidate, or ethyl octadec-9-enoate, primarily targets the Cholesterylester transfer protein (CETP) . CETP plays a crucial role in the metabolism of high-density lipoprotein (HDL) and very low-density lipoprotein (VLDL) cholesterol .
Mode of Action
The compound interacts with CETP, increasing its activity . This interaction results in an increase in VLDL and a decrease in HDL cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway, specifically the metabolism of HDL and VLDL cholesterol . The increased activity of CETP leads to the transfer of cholesterol esters from HDL to VLDL, thus raising VLDL and lowering HDL cholesterol .
Pharmacokinetics
this compound is characterized by its small viscosity and high absorption by body tissues . It can serve as an excellent solvent for steroids and other lipid drugs . It can also act as a carrier for certain intramuscular injection preparations and microemulsions . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in lipid profiles. Specifically, it leads to an increase in VLDL cholesterol and a decrease in HDL cholesterol . This shift in cholesterol levels could have significant implications for cardiovascular health.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a colorless oily solid with a melting point of 5.8°C . Therefore, temperature could potentially affect its stability. Furthermore, its action might be influenced by the presence of other compounds in the body, particularly those involved in lipid metabolism.
Biochemical Analysis
Biochemical Properties
Elaidic Acid Ethyl Ester plays a role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins within the body. For instance, it has been found to increase cholesteryl ester transfer protein (CETP) activity, which in turn raises VLDL (Very Low-Density Lipoprotein) and lowers HDL (High-Density Lipoprotein) cholesterol . This interaction with CETP highlights the compound’s significant role in lipid metabolism and cholesterol regulation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In HepG2 cells, a human liver cancer cell line, it has been shown to upregulate many of the proteins responsible for cholesterol synthesis, along with several proteins involved in the esterification and hepatic import/export of cholesterol . Furthermore, it has been found to cause a profound remodeling of the cellular membrane at the phospholipid level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its influence on gene expression. It binds to CETP, an enzyme that facilitates the transport of cholesterol esters and triglycerides between lipoproteins . This binding interaction leads to an increase in CETP activity, which subsequently alters cholesterol levels in the body .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is known that the compound can be incorporated into rat tissue and affect fatty acid distribution
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CETP and influences the metabolism of cholesterol
Subcellular Localization
Given its known effects on cellular membranes , it is likely that the compound localizes to regions of the cell where lipid metabolism and transport occur
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidic acid ethyl ester can be synthesized through the esterification of oleic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the water formed during the reaction to be continuously removed.
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils, such as soybean oil or sunflower oil, with ethanol. This process is catalyzed by either an acid or a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion rates and yield.
Chemical Reactions Analysis
Types of Reactions
Elaidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Elaidic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Investigated for its potential use in parenteral nutrition and as a carrier for lipophilic drugs.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl stearate: Similar in structure but lacks the double bond present in Elaidic acid ethyl ester.
Methyl oleate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl linoleate: Contains two double bonds, making it more unsaturated compared to this compound.
Uniqueness
This compound is unique due to its single cis-double bond, which imparts specific physical and chemical properties, such as lower melting point and higher reactivity in certain chemical reactions, compared to its saturated or more unsaturated counterparts.
Properties
IUPAC Name |
ethyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGKNOAMLMIIKO-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00110052 | |
| Record name | Ethyl (9E)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6114-18-7, 111-62-6 | |
| Record name | Ethyl elaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6114-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl elaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006114187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (9E)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl elaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-32 °C | |
| Record name | Ethyl oleate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl elaidate?
A1: The molecular formula of ethyl elaidate is C20H38O2, and its molecular weight is 310.5 g/mol.
Q2: How does the trans double bond in ethyl elaidate influence its physical properties compared to its cis isomer, ethyl oleate?
A2: The trans configuration of the double bond in ethyl elaidate gives it a more linear structure compared to the bent structure of ethyl oleate, which has a cis double bond. This structural difference results in a higher melting point for ethyl elaidate compared to ethyl oleate. [, ]
Q3: How can ethyl elaidate be synthesized?
A3: Ethyl elaidate can be synthesized through the esterification of elaidic acid with ethanol. Additionally, it can be produced by the isomerization of ethyl oleate using catalysts like sulfur. []
Q4: What analytical techniques are commonly employed to identify and quantify ethyl elaidate?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to identify and quantify ethyl elaidate in various matrices, including plant extracts, food samples, and biological samples. [, , , , , , , , , ]
Q5: What are the primary sources of ethyl elaidate in the human diet?
A5: Ethyl elaidate is primarily found in partially hydrogenated vegetable oils, which are often used in processed foods, margarine, and baked goods. []
Q6: How does the consumption of ethyl elaidate affect lipid metabolism compared to its cis isomer, ethyl oleate?
A6: Research suggests that dietary ethyl elaidate can lead to an increased ratio of phosphatidylethanolamine to phosphatidylcholine in liver phospholipids compared to ethyl oleate. Additionally, ethyl elaidate might inhibit the formation of polyunsaturated fatty acids from precursors like linoleic acid. []
Q7: What impact does ethyl elaidate have on cholesterol metabolism?
A7: Studies in rats suggest that dietary saturated and trans fatty acids, including ethyl elaidate, can influence both the synthesis and hydrolysis of cholesteryl esters in the testes. []
Q8: Has ethyl elaidate been identified in any natural sources?
A8: Yes, ethyl elaidate has been identified as a constituent of the aroma profile of certain orchid species like Serapias cordigera and Serapias parviflora. []
Q9: Does ethyl elaidate exhibit any biological activity?
A9: Research indicates that ethyl elaidate, along with other compounds identified in Commiphora africana resin, exhibits repellent and toxic effects against bed bugs. []
Q10: Are there any potential applications of ethyl elaidate in drug development?
A10: While ethyl elaidate itself might not be a direct target, understanding its effects on lipid metabolism and potential interactions with enzymes could contribute to the development of drugs targeting lipid disorders or related conditions.
Q11: What are the known toxicological effects of ethyl elaidate?
A11: While more research is needed, ethyl elaidate, as a trans fatty acid, has been linked to an increased risk of cardiovascular disease, inflammation, and other metabolic disorders. []
Q12: Are there any specific regulations concerning the use and disposal of ethyl elaidate?
A12: Regulations regarding ethyl elaidate may vary depending on the country and its intended use. It is essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)

![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)








